

interpreting baseline effects of GSK2850163 (S enantiomer)

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Compound of Interest

Compound Name: GSK2850163 (S enantiomer)

Cat. No.: B10799400

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Technical Support Center: GSK2850163 (S Enantiomer)

This guide provides researchers, scientists, and drug development professionals with essential information for interpreting the baseline effects of the S enantiomer of GSK2850163. It includes troubleshooting advice, experimental protocols, and reference data to ensure accurate experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for GSK2850163?

A1: GSK2850163 is a potent and selective allosteric inhibitor of Inositol-requiring enzyme-1 alpha (IRE1 α).^[1] It binds to the kinase domain of IRE1 α , which consequently inhibits both its kinase and endoribonuclease (RNase) activities.^{[1][2]} This dual inhibition prevents the autophosphorylation of IRE1 α and the subsequent splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the unfolded protein response (UPR) pathway.^{[1][2][3]}

Q2: What is the specific role of the S enantiomer of GSK2850163 in an experiment?

A2: The S enantiomer of GSK2850163 is the inactive enantiomer.^[4] Its primary purpose is to serve as a negative control in experiments. By comparing the results from the active GSK2850163 compound with the S enantiomer, researchers can confirm that the observed

biological effects are due to the specific inhibition of the IRE1 α pathway and not from non-specific effects of the chemical scaffold.

Q3: What are the expected "baseline effects" of the GSK2850163 S enantiomer?

A3: Ideally, the S enantiomer should have no inhibitory effect on the IRE1 α pathway. Therefore, when measuring endpoints specific to IRE1 α activity (such as XBP1 mRNA splicing), the baseline effect of the S enantiomer should be indistinguishable from the vehicle control (e.g., DMSO). Any significant cellular response observed with the S enantiomer may indicate potential off-target effects or experimental artifacts.

Q4: What are the known off-target effects of the active GSK2850163 compound?

A4: While highly selective for IRE1 α , the active form of GSK2850163 has been reported to weakly inhibit other kinases, specifically Ron and FGFR1, at micromolar concentrations.[\[2\]](#)[\[5\]](#)[\[6\]](#) These potential off-target effects should be considered when using high concentrations of the inhibitor.[\[1\]](#)[\[2\]](#)

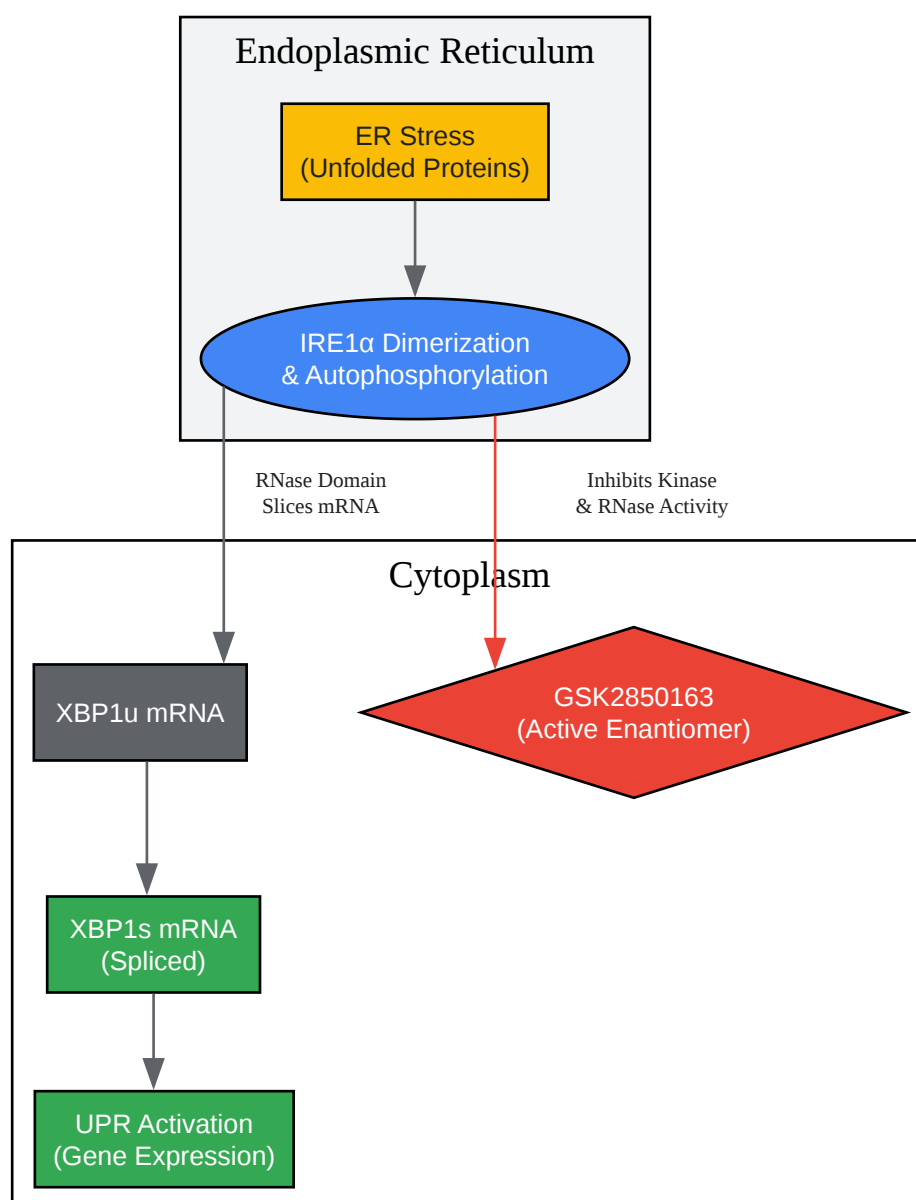
Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC₅₀) for the active GSK2850163 compound against its primary target and known off-targets. The S enantiomer is expected to have no significant activity at these concentrations.

Target	Activity	IC ₅₀
IRE1 α	Kinase Activity	20 nM [1] [5] [6]
IRE1 α	RNase Activity	200 nM [1] [5] [6]
Ron	Kinase Activity	4.4 μ M [1] [6]
FGFR1 V561M	Kinase Activity	17 μ M [1] [6]

Visualized Signaling Pathway and Workflows

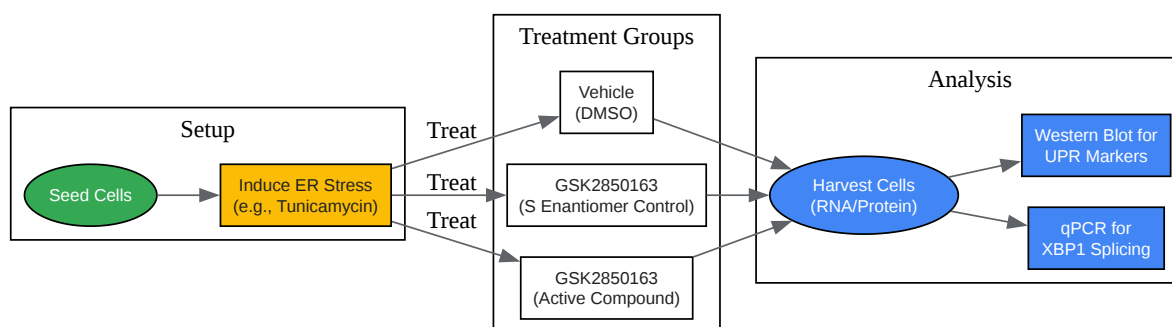
Diagram 1: GSK2850163 Mechanism of Action

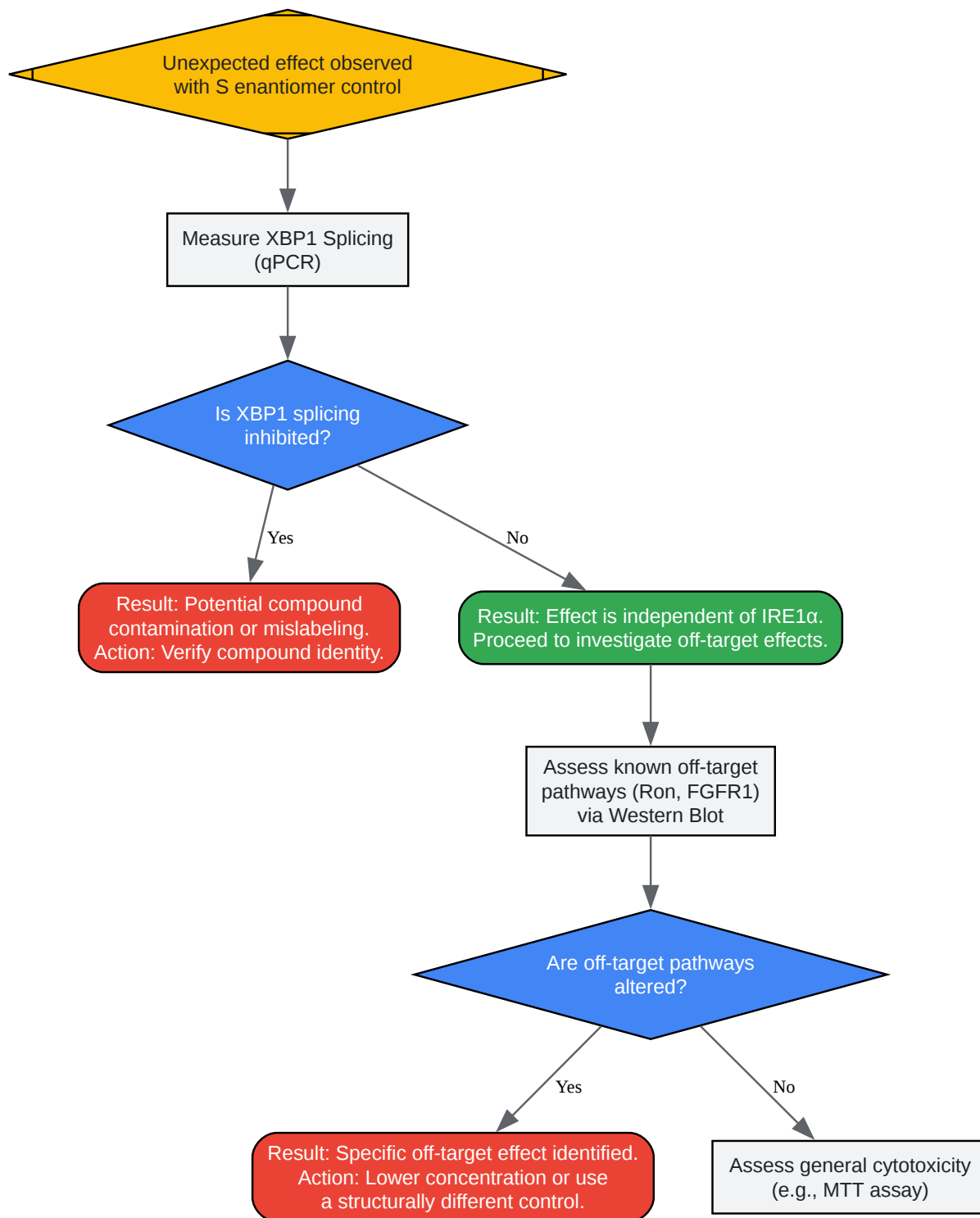


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Caption: Mechanism of IRE1α inhibition by active GSK2850163 to block the UPR pathway.

Diagram 2: Experimental Workflow with Controls





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